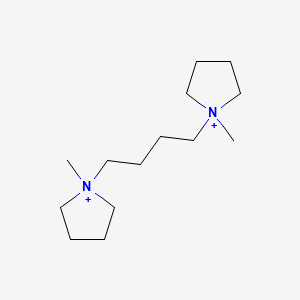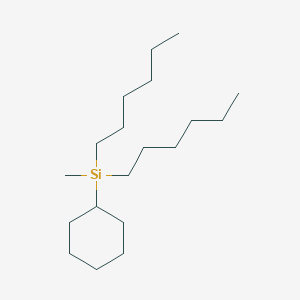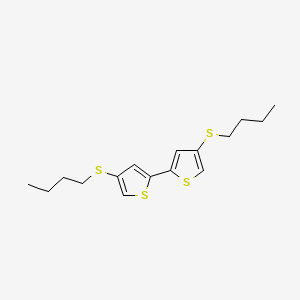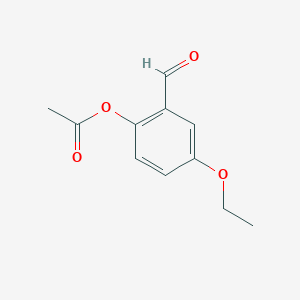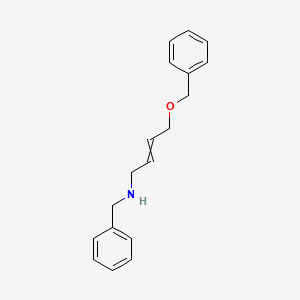![molecular formula C20H48Cl4Si5 B14266442 Silane, tetrakis[3-(chlorodimethylsilyl)propyl]- CAS No. 161638-89-7](/img/structure/B14266442.png)
Silane, tetrakis[3-(chlorodimethylsilyl)propyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, tetrakis[3-(chlorodimethylsilyl)propyl]- is an organosilicon compound with the molecular formula C20H48Cl4Si5 . This compound is characterized by its four chlorodimethylsilyl groups attached to a central silicon atom through propyl linkers. It is used in various industrial and research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of Silane, tetrakis[3-(chlorodimethylsilyl)propyl]- typically involves the reaction of chlorodimethylsilane with a suitable propylating agent under controlled conditions . The reaction conditions often include the use of a catalyst and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale batch or continuous processes to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Silane, tetrakis[3-(chlorodimethylsilyl)propyl]- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the silicon atoms.
Hydrolysis: In the presence of water, the compound can hydrolyze, leading to the formation of silanols and other products.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Silane, tetrakis[3-(chlorodimethylsilyl)propyl]- has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and materials.
Biology: Employed in the modification of surfaces for biological assays and experiments.
Medicine: Investigated for potential use in drug delivery systems and medical devices.
Mécanisme D'action
The mechanism of action of Silane, tetrakis[3-(chlorodimethylsilyl)propyl]- involves its ability to form covalent bonds with other molecules through its reactive silicon-chlorine bonds. This reactivity allows it to interact with various molecular targets and pathways, making it useful in a range of applications from surface modification to material synthesis .
Comparaison Avec Des Composés Similaires
Silane, tetrakis[3-(chlorodimethylsilyl)propyl]- can be compared with other similar organosilicon compounds such as Tetrakis(trimethylsilyloxy)silane and Tetrakis(trimethylsilyl)silicate . While these compounds share some similarities in their silicon-based structures, Silane, tetrakis[3-(chlorodimethylsilyl)propyl]- is unique due to its specific functional groups and reactivity, which make it suitable for specialized applications.
Similar Compounds
- Tetrakis(trimethylsilyloxy)silane
- Tetrakis(trimethylsilyl)silicate
These compounds differ in their functional groups and reactivity, which influence their specific applications and properties.
Propriétés
Numéro CAS |
161638-89-7 |
|---|---|
Formule moléculaire |
C20H48Cl4Si5 |
Poids moléculaire |
570.8 g/mol |
Nom IUPAC |
tetrakis[3-[chloro(dimethyl)silyl]propyl]silane |
InChI |
InChI=1S/C20H48Cl4Si5/c1-25(2,21)13-9-17-29(18-10-14-26(3,4)22,19-11-15-27(5,6)23)20-12-16-28(7,8)24/h9-20H2,1-8H3 |
Clé InChI |
GHCOXAHMRXTMIE-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(CCC[Si](CCC[Si](C)(C)Cl)(CCC[Si](C)(C)Cl)CCC[Si](C)(C)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


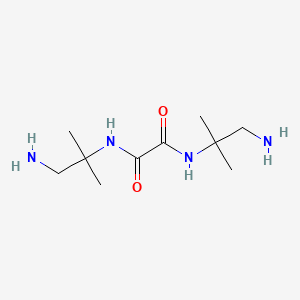
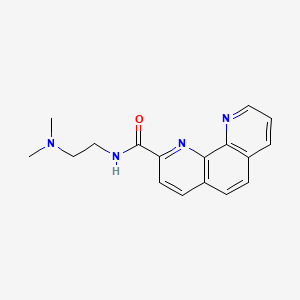
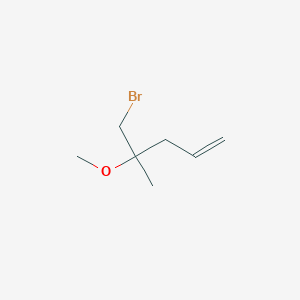
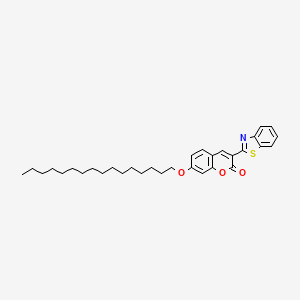

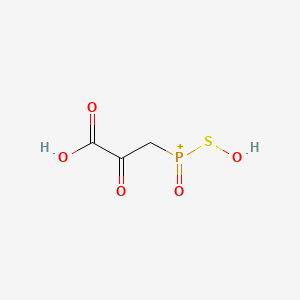
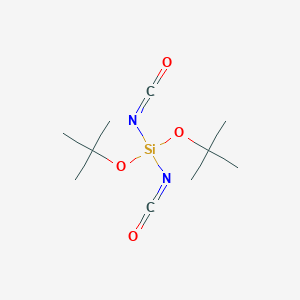
![4-(1,4-Dioxaspiro[4.5]decan-8-yl)-1-(3,4,5-trifluorophenyl)cyclohexan-1-ol](/img/structure/B14266436.png)
